molecular formula C12H13ClF3NO4S B1387661 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine CAS No. 1242095-23-3

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine

Cat. No.: B1387661
CAS No.: 1242095-23-3
M. Wt: 359.75 g/mol
InChI Key: IGSDVRVGWMUAPT-UHFFFAOYSA-N
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Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine is a valine derivative characterized by the presence of a 4-chloro-3-(trifluoromethyl)phenyl group attached to a sulfonyl moiety. This compound is notable for its unique chemical structure, which combines the properties of both valine and the trifluoromethyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetonitrile and ethanol, and the reaction is often facilitated by the presence of catalysts or reagents like EDC (1.2 equivalents) and HOPO (0.1 equivalents) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine include:

Uniqueness

This compound is unique due to its combination of a valine backbone with a trifluoromethyl-substituted phenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSDVRVGWMUAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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